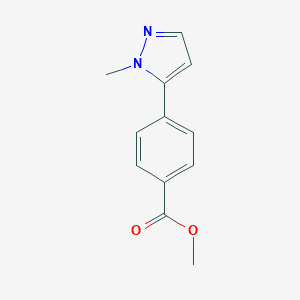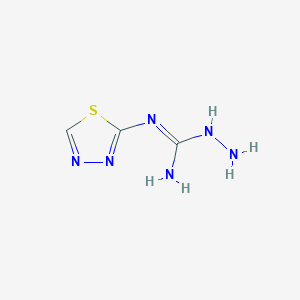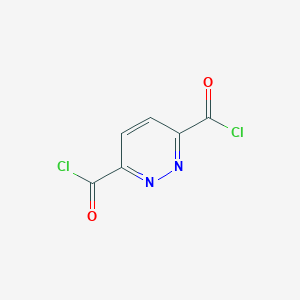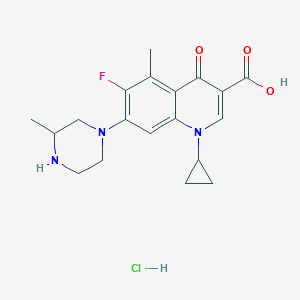
tert-Butyl ethyl 2-imidodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl ethyl 2-imidodicarbonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl N-tert-butyl carbamate and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl ethyl 2-imidodicarbonate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of carbamates and ureas. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, tert-Butyl ethyl 2-imidodicarbonate has been used as a catalyst in the synthesis of cyclic carbonates.
Wirkmechanismus
Tert-Butyl ethyl 2-imidodicarbonate acts as a carbonylating agent in organic synthesis. It reacts with amines and alcohols to form carbamates and ureas. The reaction mechanism involves the formation of a carbamate intermediate, which then reacts with carbon dioxide to form the final product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of tert-Butyl ethyl 2-imidodicarbonate. However, studies have shown that it is a relatively stable compound and does not decompose under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl ethyl 2-imidodicarbonate is its versatility as a reagent in organic synthesis. It can be used in the synthesis of various compounds and has been shown to be an effective catalyst in the synthesis of cyclic carbonates. However, one limitation of this compound is its potential toxicity. It should be handled with care and appropriate safety measures should be taken when working with it.
Zukünftige Richtungen
There are various future directions for the research and application of tert-Butyl ethyl 2-imidodicarbonate. One potential direction is the development of more efficient and sustainable synthesis methods. Additionally, further research could be conducted on the use of this compound as a catalyst in the synthesis of other compounds. There is also potential for the use of tert-Butyl ethyl 2-imidodicarbonate in the development of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, tert-Butyl ethyl 2-imidodicarbonate is a versatile compound that has various applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential in the development of new pharmaceuticals and agrochemicals. While there are limitations to its use, the future directions for research and application of this compound are promising.
Synthesemethoden
Tert-Butyl ethyl 2-imidodicarbonate can be synthesized using various methods. One of the most common methods is the reaction of ethyl carbamate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction produces tert-Butyl ethyl 2-imidodicarbonate as a white crystalline powder with a melting point of 76-78°C.
Eigenschaften
CAS-Nummer |
182237-54-3 |
|---|---|
Produktname |
tert-Butyl ethyl 2-imidodicarbonate |
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
tert-butyl N-ethoxycarbonylcarbamate |
InChI |
InChI=1S/C8H15NO4/c1-5-12-6(10)9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,10,11) |
InChI-Schlüssel |
UQUYNGRHPOJDLJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)NC(=O)OC(C)(C)C |
Synonyme |
Imidodicarbonic acid, 1,1-dimethylethyl ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















